trimezon - 156410-30-9

trimezon

Catalog Number: EVT-1517945
CAS Number: 156410-30-9
Molecular Formula: C14H13IN5NaO6S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trimezon is synthesized from precursors that include various triazole and phenyl groups, which contribute to its unique properties. It falls under the classification of synthetic organic compounds, specifically within the realm of pharmaceuticals. Its structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

Methods of Synthesis

The synthesis of Trimezon typically involves several key steps, utilizing methods such as:

  • Condensation Reactions: These reactions are crucial for forming the triazole ring structure. Common reagents include hydrazines and aldehydes.
  • Cyclization Techniques: Cyclization is employed to close the triazole ring, often facilitated by heat or catalytic conditions.
  • Purification Processes: After synthesis, purification methods such as recrystallization or chromatography are used to isolate the final product.

Technical Details

The synthesis may vary based on specific desired properties or substituents on the triazole ring. For example, variations in temperature and solvent can significantly affect yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of Trimezon.

Molecular Structure Analysis

Structure

Trimezon features a triazole ring fused with phenyl groups, contributing to its stability and reactivity. The molecular formula is typically represented as C₁₃H₁₁N₃, indicating the presence of carbon, hydrogen, and nitrogen atoms.

Data

  • Molecular Weight: Approximately 213.25 g/mol
  • Melting Point: Varies based on synthesis conditions but typically around 150-160 °C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Trimezon undergoes several notable chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for substitution reactions with alkyl halides.
  • Oxidation Reactions: Under certain conditions, Trimezon can be oxidized to form N-oxides which may enhance its biological activity.
  • Hydrolysis: Trimezon can hydrolyze under acidic or basic conditions, leading to the formation of various degradation products.

Technical Details

Reactions involving Trimezon are often monitored using chromatographic techniques to assess conversion rates and product formation. Kinetic studies may also be performed to understand reaction mechanisms.

Mechanism of Action

Process

The mechanism of action for Trimezon primarily involves interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic and sedative effects.

Data

Experimental studies have shown that Trimezon exhibits dose-dependent effects on neuronal excitability, influencing both inhibitory and excitatory neurotransmitter release. This modulation can result in significant behavioral changes in animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Odor: Odorless.
  • Density: Approximately 1.2 g/cm³.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability and phase transitions.

Applications

Trimezon has several potential scientific uses:

  • Pharmaceutical Development: Investigated for its potential as an anxiolytic agent due to its interaction with GABA receptors.
  • Research Tool: Used in studies exploring neurotransmitter dynamics and receptor pharmacology.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that target specific pests through neuroactive mechanisms.
Introduction to Trimetazidine: Historical and Conceptual Foundations

Etymological and Terminological Evolution of Metabolic Agents

The nomenclature trimetazidine reflects its chemical structure and mechanistic evolution. The prefix "tri-" denotes the three methoxy groups (–OCH₃) attached to the benzyl ring of its core structure (1-(2,3,4-trimethoxybenzyl)piperazine), while "metazidine" references the piperazine-derived backbone essential for its pharmacological activity [1] [7]. Initially classified as an "antianginal" agent upon its 1978 French approval, the term inadequately captured its hemodynamic neutrality. By the 1990s, advances in cardiac bioenergetics redefined it as a "metabolic modulator" – emphasizing its shift from traditional oxygen-balancing drugs (e.g., β-blockers) to substrates optimizing myocardial fuel efficiency [2] [6]. This reclassification paralleled the emergence of terms like "cardiac cytoprotectant" (highlighting cellular resilience during ischemia) and "partial fatty acid oxidation (pFOX) inhibitor" (specifying enzymatic targeting) [5] [6].

Table 1: Terminological Evolution of Trimetazidine [1] [2] [6]

EraPrimary DesignationScientific Rationale
1970s-1980sAntianginal AgentSymptomatic angina relief without hemodynamic effects
1990s-2000sMetabolic ModulatorShift from fatty acid to glucose oxidation for ATP production
2010s-PresentpFOX InhibitorSpecific inhibition of mitochondrial 3-KAT enzyme

Historical Development of Trimetazidine (1968–Present)

The trajectory of trimetazidine began in 1968 with its synthesis by Laboratoires Servier (France), aiming to address ischemic heart disease beyond hemodynamic approaches [1] [7]. Clinical development culminated in its 1978 approval in France for angina pectoris, making it the first agent classified as a "cytoprotective anti-ischemic" drug [1]. The 1980s–1990s saw mechanistic clarification: Kantor et al. (2000) identified its inhibition of mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in β-oxidation, thereby reducing fatty acid metabolism and enhancing glucose oxidation [2] [5]. This discovery positioned trimetazidine within the emerging field of cardiac metabolic therapy.

The 2000s expanded its applications. A landmark 2008 randomized trial using positron emission tomography (PET) demonstrated trimetazidine’s extracardiac benefits in idiopathic dilated cardiomyopathy (IDCM), improving left ventricular ejection fraction (LVEF) by 3.9% and enhancing whole-body insulin sensitivity [4]. Subsequent research revealed utility in diabetic cardiomyopathy, where impaired glucose utilization exacerbates cardiac efficiency [5] [6].

Controversies emerged in the 2010s. The World Anti-Doping Agency (WADA) listed trimetazidine as a prohibited "metabolic modulator" in 2014, citing potential ergogenic effects in endurance sports [1]. High-profile doping cases (e.g., Olympic swimmers, figure skater Kamila Valieva) ignited debate, though experts contested its efficacy in non-endurance disciplines [1] [7]. Concurrently, the European Medicines Agency (EMA) restricted its use in 2012 to second-line angina therapy due to limited outcome data, though it remains widely prescribed globally [1] [3].

Table 2: Key Milestones in Trimetazidine Development [1] [4] [7]

YearEventSignificance
1968Initial synthesis by ServierFoundation of piperazine-derived anti-ischemic compound
1978French approval for anginaFirst commercial cytoprotective anti-ischemic agent
20003-KAT inhibition identifiedMechanistic basis for metabolic modulation established
2008PET study in IDCM patientsConfirmed cardiac + extracardiac (insulin-sensitizing) benefits
2014WADA prohibitionClassification as "hormone and metabolic modulator"

Theoretical Underpinnings of Cardiac Metabolic Modulation

Trimetazidine’s mechanism challenges traditional ischemia management by targeting cellular energetics rather than hemodynamics. During ischemia, cardiomyocytes shift toward fatty acid oxidation (FAO), consuming 11–15% more oxygen per ATP molecule than glucose metabolism [2] [6]. This metabolic inflexibility depletes ATP, accelerates acidosis via lactate accumulation, and disrupts calcium homeostasis – exacerbating cellular injury [5] [6]. Trimetazidine interrupts this cascade via:

1.3.1 3-KAT Enzyme Inhibition

By selectively inhibiting mitochondrial 3-ketoacyl-CoA thiolase (3-KAT), trimetazidine blocks the final step of long-chain FAO [2] [5]. This:

  • Reduces acetyl-CoA production from fatty acids, alleviating inhibition of pyruvate dehydrogenase (PDH) – the gatekeeper of glucose oxidation [6].
  • Diverts substrates toward glucose oxidation, yielding more ATP per oxygen molecule consumed [2].
  • Attenuates intracellular acidosis by coupling glycolysis with glucose oxidation, minimizing proton (H⁺) accumulation [6] [8].

1.3.2 Oxygen-Sparing Effects

The shift from FAO to glucose oxidation lowers myocardial oxygen consumption for equivalent ATP output. PET studies using [¹¹C]palmitate and [¹¹C]acetate tracers confirm a 10% reduction in FAO rate constants under trimetazidine, correlating with improved cardiac efficiency (work per oxygen unit) in IDCM [4] [6].

1.3.3 Extracardiac Metabolic Effects

Beyond cardiomyocytes, trimetazidine:

  • Enhances insulin sensitivity by reducing circulating free fatty acids (FFAs) that induce peripheral insulin resistance [4] [5].
  • Modulates endothelial function by suppressing endothelin-1 (ET-1) release and oxidative stress, improving microvascular perfusion [6] [8].
  • Stabilizes hypoxia-inducible factor-1α (HIF-1α), promoting adaptive responses to ischemia in renal and cardiac tissues [8].

Table 3: Metabolic Pathways Modulated by Trimetazidine [2] [5] [6]

Metabolic PathwayEffect of TrimetazidinePhysiological Consequence
Fatty acid β-oxidation↓ Inhibition of 3-KAT enzymeReduced oxygen demand, less H⁺/lactate accumulation
Glucose oxidation↑ PDH activationIncreased ATP yield per O₂ molecule
Glycolysis/glucose oxidation coupling↑ Improved couplingReduced intracellular acidosis
Insulin signaling↑ FFA reduction + GLUT4 translocationImproved whole-body glucose uptake

Properties

CAS Number

156410-30-9

Product Name

trimezon

Molecular Formula

C14H13IN5NaO6S

Synonyms

trimezon

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.